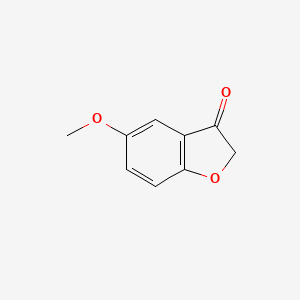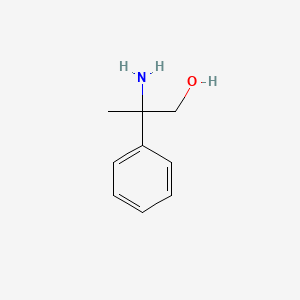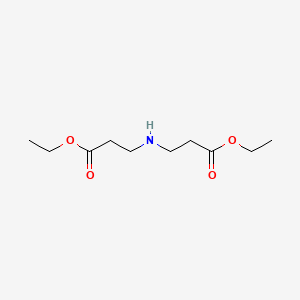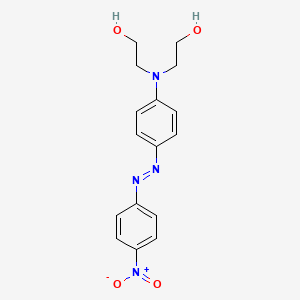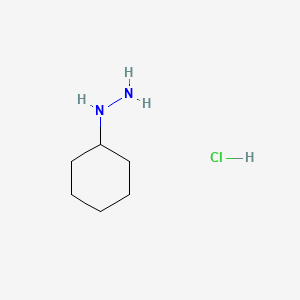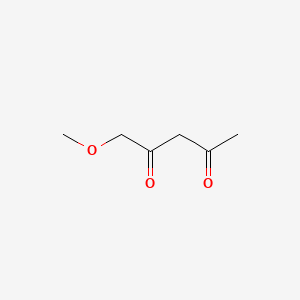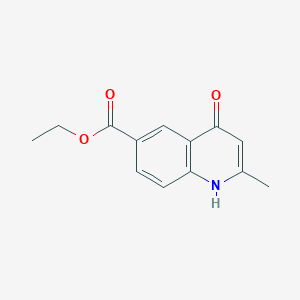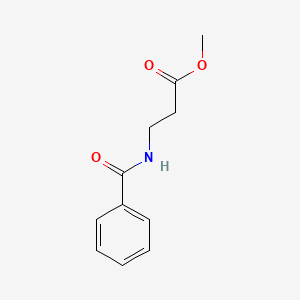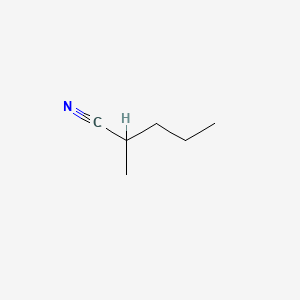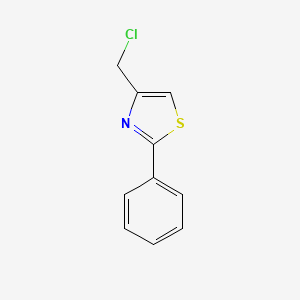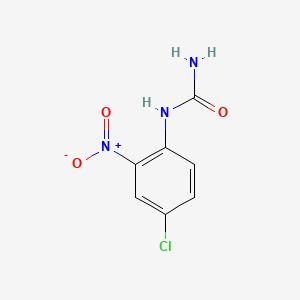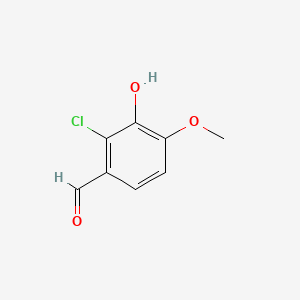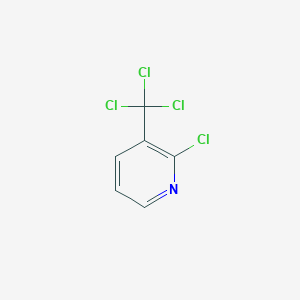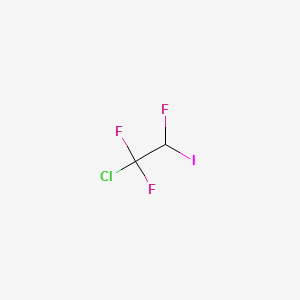
1-Chloro-2-iodo-1,1,2-trifluoroéthane
Vue d'ensemble
Description
1-Chloro-2-iodo-1,1,2-trifluoroethane is a halogenated organic compound with the molecular formula C2HClF3I It is characterized by the presence of chlorine, iodine, and fluorine atoms attached to an ethane backbone
Applications De Recherche Scientifique
1-Chloro-2-iodo-1,1,2-trifluoroethane has several applications in scientific research:
Mécanisme D'action
Target of Action
This compound is a chemical intermediate , which suggests that it may interact with various molecules during chemical reactions.
Mode of Action
As a chemical intermediate, it likely participates in various chemical reactions, where it interacts with other molecules to form new compounds .
Biochemical Pathways
Given its role as a chemical intermediate, it may be involved in multiple pathways depending on the specific reactions it participates in .
Result of Action
As a chemical intermediate, its effects would largely depend on the specific reactions it is involved in and the resulting compounds .
Analyse Biochimique
Biochemical Properties
1-Chloro-2-iodo-1,1,2-trifluoroethane plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 1-Chloro-2-iodo-1,1,2-trifluoroethane to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of 1-Chloro-2-iodo-1,1,2-trifluoroethane on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can disrupt normal cellular metabolism by interfering with key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
At the molecular level, 1-Chloro-2-iodo-1,1,2-trifluoroethane exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, 1-Chloro-2-iodo-1,1,2-trifluoroethane can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Chloro-2-iodo-1,1,2-trifluoroethane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Chloro-2-iodo-1,1,2-trifluoroethane is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound can result in cumulative effects on cellular processes, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Chloro-2-iodo-1,1,2-trifluoroethane vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse outcomes. Studies have identified threshold effects, where specific dosages result in significant biological responses. High doses of 1-Chloro-2-iodo-1,1,2-trifluoroethane have been associated with toxic effects, including organ damage and disruption of normal physiological functions .
Metabolic Pathways
1-Chloro-2-iodo-1,1,2-trifluoroethane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells, impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of 1-Chloro-2-iodo-1,1,2-trifluoroethane within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s accumulation and distribution, affecting its overall biological effects .
Subcellular Localization
The subcellular localization of 1-Chloro-2-iodo-1,1,2-trifluoroethane is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity .
Méthodes De Préparation
The synthesis of 1-Chloro-2-iodo-1,1,2-trifluoroethane typically involves halogenation reactions. One common method is the reaction of 1,1,2-trifluoroethane with chlorine and iodine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure the selective formation of the desired product .
Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
1-Chloro-2-iodo-1,1,2-trifluoroethane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions:
Comparaison Avec Des Composés Similaires
1-Chloro-2-iodo-1,1,2-trifluoroethane can be compared with other halogenated ethanes, such as:
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound has similar halogenation but differs in the number and type of halogens, leading to different reactivity and applications.
1-Bromo-1-chloro-2,2,2-trifluoroethane: Known for its use as an anesthetic (halothane), this compound has a different halogen arrangement, affecting its pharmacological properties.
1,1,1-Trifluoro-2-iodoethane: This compound is similar in structure but lacks the chlorine atom, resulting in different chemical behavior and uses.
The uniqueness of 1-Chloro-2-iodo-1,1,2-trifluoroethane lies in its specific combination of halogens, which imparts distinct chemical properties and potential for diverse applications.
Propriétés
IUPAC Name |
1-chloro-1,1,2-trifluoro-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF3I/c3-2(5,6)1(4)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONGRFUEHPBOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956813 | |
| Record name | 1-Chloro-1,1,2-trifluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-26-7 | |
| Record name | 1-Chloro-1,1,2-trifluoro-2-iodoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-1,1,2-trifluoro-2-iodoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1,1,2-trifluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-1,1,2-trifluoro-2-iodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 1-chloro-2-iodo-1,1,2-trifluoroethane when exposed to UV light at 267 nm?
A1: When exposed to UV light at 267 nm, 1-chloro-2-iodo-1,1,2-trifluoroethane undergoes photodissociation, primarily breaking the C-I bond. This process yields both ground state I(2P3/2) and excited state I(2P1/2) atoms. The study found a high quantum yield (>0.9) for the excited state I(2P1/2) at this wavelength []. Furthermore, analysis of the kinetic energy release suggests significant internal energy deposition in the resulting CF2ClCHF• radical, leading to secondary C-Cl bond rupture in many cases [].
Q2: How does the orientation of the 1-chloro-2-iodo-1,1,2-trifluoroethane molecule influence its photodissociation at 267 nm?
A2: The research utilized a hexapole-oriented molecular beam, revealing that the transition dipole moment during photoabsorption at 267 nm is nearly parallel to the C-I bond axis, positioned at 90° ± 15° to the molecular dipole moment []. This specific orientation plays a significant role in determining the photodissociation dynamics and the subsequent branching ratios of the different product channels.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


